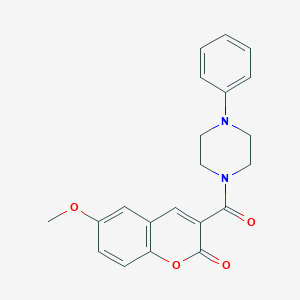
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It is a chemical compound that has been extensively researched in the scientific community due to its potential application in various fields, including medicine, sports, and agriculture.
作用机制
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one works by activating the PPARδ receptor. This receptor is involved in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to an increase in fatty acid oxidation, which in turn increases energy production and improves endurance. It also leads to a decrease in inflammation, which has been linked to the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to increase endurance and improve lipid metabolism, leading to improved physical performance. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for various diseases. However, it is important to note that the long-term effects of this compound are not yet fully understood.
实验室实验的优点和局限性
The advantages of using 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one in lab experiments include its ability to activate the PPARδ receptor, which can lead to improved physical performance and anti-inflammatory effects. However, its complex synthesis method and potential side effects make it difficult to work with. Furthermore, the long-term effects of this compound are not yet fully understood, which makes it challenging to use in long-term studies.
未来方向
There are several future directions for research on 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one. One potential area of research is its potential use in treating metabolic disorders such as obesity and diabetes. Another area of research is its potential use in treating inflammation-related diseases such as arthritis and cancer. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential side effects. Further studies may also investigate the use of this compound in agriculture as a potential herbicide.
In conclusion, this compound is a synthetic PPARδ agonist that has been extensively studied for its potential application in various fields of research. Its complex synthesis method and potential side effects make it challenging to work with, but its ability to activate the PPARδ receptor has led to its potential use in treating metabolic disorders, inflammation-related diseases, and as a performance-enhancing drug. Further research is needed to fully understand the long-term effects of this compound and its potential side effects.
合成方法
The synthesis of 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one involves several chemical reactions. The starting material is 2-hydroxybenzaldehyde, which is reacted with 4-phenylpiperazine-1-carboxylic acid to form an intermediate. This intermediate is then reacted with methoxyacetic acid to yield the final product. The synthesis of this compound is complex and requires expertise in organic chemistry.
科学研究应用
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one has been extensively studied for its potential application in various fields of research. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating metabolic disorders such as obesity and diabetes. In sports, it has been researched as a performance-enhancing drug due to its ability to increase endurance and improve lipid metabolism. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit plant growth.
属性
分子式 |
C21H20N2O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
6-methoxy-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-7-8-19-15(13-17)14-18(21(25)27-19)20(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
InChI 键 |
LMPFHDVZLTVZAW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
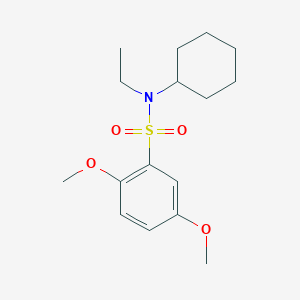
![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
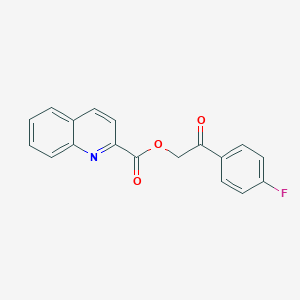
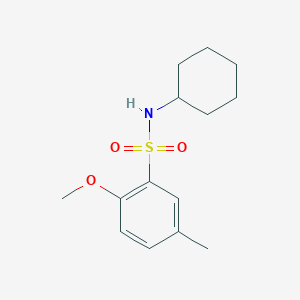

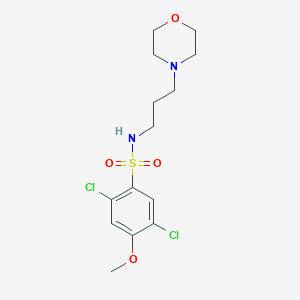
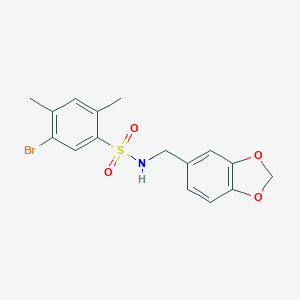


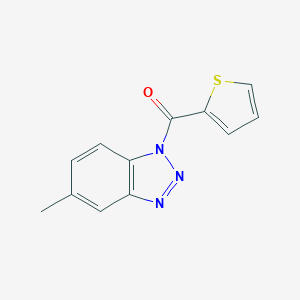
![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
